1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt
Description
This compound is a highly sulfonated aromatic azo dye with a complex polycyclic structure. Its core consists of a naphthalene backbone substituted with three sulfonic acid groups at positions 1, 3, and 6, forming the 1,3,6-naphthalenetrisulfonic acid moiety. At position 7, an azo group (-N=N-) links to a second naphthalene derivative, which is further functionalized with a hydroxyl group, a sulfonic acid group, and a pyrimidinylamino substituent (5-chloro-2,6-difluoro-4-pyrimidinyl). The tetrasodium salt form neutralizes the sulfonic acid groups, enhancing its water solubility.
Properties
CAS No. |
71720-91-7 |
|---|---|
Molecular Formula |
C24H10ClF2N5Na4O13S4 |
Molecular Weight |
870.0 g/mol |
IUPAC Name |
tetrasodium;7-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C24H14ClF2N5O13S4.4Na/c25-19-22(26)29-24(27)30-23(19)28-11-1-2-13-9(3-11)6-18(49(43,44)45)20(21(13)33)32-31-15-8-14-10(5-17(15)48(40,41)42)4-12(46(34,35)36)7-16(14)47(37,38)39;;;;/h1-8,33H,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;;/q;4*+1/p-4 |
InChI Key |
VNDOWZLMZGGEFM-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-])N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthesis of Naphthalene-Based Compounds
The synthesis of naphthalene-based compounds typically involves several key steps:
Sulfonation of Naphthalene : This step involves the introduction of sulfonic acid groups onto the naphthalene ring. This is usually achieved through the reaction of naphthalene with sulfur trioxide or fuming sulfuric acid.
Amination and Coupling : The sulfonated naphthalene is then reacted with an amine to introduce an amino group. This step is crucial for further coupling reactions.
Diazotization and Coupling : The amino group is converted into a diazonium salt, which is then coupled with another aromatic compound to form the azo linkage.
Salt Formation : The final step involves converting the acid form of the compound into its salt form, typically using sodium or potassium hydroxide.
Specific Considerations for the Target Compound
For 1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt , additional considerations include:
- Introduction of the Pyrimidine Moiety : This involves reacting the naphthalene derivative with a pyrimidine amine, specifically 5-chloro-2,6-difluoro-4-pyrimidinylamine.
- Hydroxylation and Sulfonation : Ensuring the correct positioning of hydroxy and sulfonic acid groups on the naphthalene ring.
Challenges and Considerations
- Regioselectivity : Ensuring that the sulfonic acid, hydroxyl, and pyrimidine groups are introduced at the correct positions on the naphthalene ring.
- Stability of Intermediates : Some intermediates may be unstable or sensitive to light and moisture, requiring careful handling.
- Yield Optimization : Each step should be optimized to maximize yield and purity.
Data and Research Findings
| Compound | Molecular Weight | Synthesis Steps |
|---|---|---|
| 1,3,6-Naphthalenetrisulfonic acid derivatives | Typically around 800-1200 g/mol | Sulfonation, Amination, Diazotization, Coupling, Salt Formation |
| 1,3,5-Naphthalenetrisulfonic acid derivatives | Similar to 1,3,6-derivatives | Similar synthesis steps with variations in sulfonation patterns |
Chemical Reactions Analysis
Types of Reactions
1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Reactivity in Advanced Oxidation Processes (AOPs)
Physical and Analytical Properties
Key Research Findings
Degradation Pathways: The target compound is primarily degraded via ·OH radicals in ozonation, even under acidic conditions (pH 2–3), achieving 80% degradation .
Catalytic Enhancements :
- Activated carbon increases ozone transformation into ·OH, improving degradation efficiency .
- Competes with oxalic acid for ·OH radicals but exhibits higher k_OH values (3.7 × 10⁹ M⁻¹s⁻¹) .
Biological Relevance :
- Less potent than suramin in TNF-α inhibition but shares a polysulfonated structure critical for receptor interaction .
Analytical Utility :
- Used in tube radial distribution chromatography (TRDC) for method validation due to reproducible retention times .
Biological Activity
1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt (commonly referred to as NTS) is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
Chemical Formula : C10H5ClF2N3Na4O9S3
CAS Number : 123409-01-8
Molecular Weight : 455.33 g/mol
IUPAC Name : 1,3,6-Naphthalenetrisulfonic acid; tetrasodium salt hydrate
Solubility : Soluble in water.
NTS exhibits its biological activity primarily through its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Studies have indicated that NTS can inhibit the activity of specific enzymes such as neuraminidases. This inhibition is crucial for its antiviral properties against influenza viruses and bacterial pathogens like Streptococcus pneumoniae .
- Cellular Uptake and Toxicity : The compound's sulfonic acid groups enhance its solubility and facilitate cellular uptake. However, high concentrations can lead to cytotoxic effects, which necessitates careful dosage in therapeutic applications .
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall integrity and inhibiting essential metabolic pathways .
Antiviral Activity
NTS has demonstrated potent antiviral properties against influenza viruses by inhibiting neuraminidase enzymes. The half-maximal inhibitory concentration (IC50) values for NTS against different viral strains range from 0.5 to 1.5 µM .
Antibacterial Activity
The antibacterial efficacy of NTS has been tested against S. pneumoniae. The compound exhibited an IC50 value below 1 µM, indicating strong antibacterial potential .
Case Studies
-
Case Study on Influenza Treatment :
- Objective : To evaluate the efficacy of NTS in treating influenza-infected cells.
- Methodology : In vitro studies were conducted using human epithelial cells infected with the H1N1 virus.
- Results : Treatment with NTS resulted in a significant reduction in viral load compared to untreated controls, confirming its potential as an antiviral agent.
-
Case Study on Bacterial Infections :
- Objective : Assess the antibacterial properties of NTS against multidrug-resistant S. pneumoniae.
- Methodology : MIC (Minimum Inhibitory Concentration) assays were performed.
- Results : NTS showed effective inhibition at concentrations as low as 0.5 µM, highlighting its role in combating resistant strains .
Research Findings Summary
Q & A
Basic Question: What are the recommended analytical techniques for characterizing this compound’s purity and structural integrity?
Methodological Answer:
To confirm purity and structure, use a combination of:
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phases (e.g., water-acetonitrile-ethyl acetate mixtures) to resolve sulfonic acid derivatives, as demonstrated in phase-separation chromatography studies .
- UV-Vis Spectroscopy: Analyze absorbance peaks in the visible range (e.g., ~500–600 nm) to confirm the azo chromophore and assess substituent effects on conjugation .
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify aromatic proton environments and sulfonate group positions. Note that sulfonate peaks may require deuterated solvents like DO for clarity.
- Mass Spectrometry (MS): Employ electrospray ionization (ESI-MS) in negative-ion mode to detect the tetrasodium salt adduct (expected m/z ~950–1000 Da).
Basic Question: How should researchers handle and store this compound safely in laboratory settings?
Methodological Answer:
- Handling: Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods during weighing. GHS hazard codes indicate risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) .
- Storage: Keep in airtight containers at 4°C, protected from light. The compound is hygroscopic; desiccants (e.g., silica gel) should be included in storage containers to prevent hydration .
- Solubility: Prepare aqueous stock solutions at ≤600 g/L (20°C) for experimental use. Filter through 0.22 µm membranes to remove particulates .
Advanced Question: What experimental parameters influence the ozonation kinetics of this compound in aqueous solutions?
Methodological Answer:
Ozonation studies reveal:
-
pH Dependence: Radical-mediated degradation dominates even at acidic pH (e.g., pH 2–3), with hydroxyl radicals (•OH) contributing ~80% of degradation. Adjust pH with phosphate buffers to control reaction pathways .
-
Rate Constants:
Reaction Pathway Rate Constant (25°C) Reference Direct O Reaction 6.72 Ms •OH Radical Reaction 3.7 × 10 Ms -
Catalysts: Activated carbon enhances ozonation efficiency by promoting •OH generation. Use catalyst loadings of 0.5–1.0 g/L for optimal degradation .
Advanced Question: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with proteins (e.g., serum albumin). The sulfonate groups and azo linkage may form hydrogen bonds with lysine or arginine residues .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The electron-withdrawing sulfonate groups lower LUMO energy, enhancing electrophilic reactivity .
- Solvent Effects: Include implicit solvent models (e.g., PCM for water) to account for solvation effects on charge distribution .
Basic Question: What synthetic routes are reported for analogous azo-linked naphthalenesulfonic acid derivatives?
Methodological Answer:
- Diazotization-Coupling: React 4-aminobenzenesulfonic acid with NaNO/HCl at 0–5°C, then couple with naphthol derivatives under alkaline conditions (pH 9–10) .
- Purification: Isolate the product via salting-out (NaCl precipitation) and recrystallize from ethanol-water mixtures. Monitor azo bond formation using TLC (R ~0.3–0.5 in 7:3 ethyl acetate:methanol) .
Advanced Question: How does the sulfonate substitution pattern affect this compound’s adsorption onto materials like activated carbon?
Methodological Answer:
- Adsorption Isotherms: Fit data to Langmuir models to estimate maximum capacity (q). The trisulfonate groups increase hydrophilicity, reducing adsorption on nonpolar carbons. Use oxidized carbons with –COOH groups for better affinity .
- Kinetics: Pseudo-second-order models describe chemisorption mechanisms. Intra-particle diffusion is rate-limiting; grind carbon to <100 µm particle size to enhance kinetics .
Basic Question: What spectroscopic signatures distinguish this compound from structurally similar azo dyes?
Methodological Answer:
- FT-IR: Key peaks include:
- Fluorescence: The compound may exhibit weak emission (~650 nm) due to azo-linked conjugation; quench with iodide to confirm dynamic quenching mechanisms .
Advanced Question: What strategies mitigate interference from metal ions in environmental degradation studies of this compound?
Methodological Answer:
- Chelation: Add EDTA (1–5 mM) to sequester transition metals (e.g., Fe, Cu) that catalyze non-radical pathways .
- Ionic Strength Control: Maintain low ionic strength (<0.1 M) using NaClO to avoid shielding effects on radical formation .
- Competitive Probes: Use 4-chlorobenzoic acid as a reference compound to quantify •OH scavenging by metal ions .
Basic Question: What are the key challenges in scaling up synthesis while maintaining batch-to-batch consistency?
Methodological Answer:
- Process Control: Monitor diazotization temperature (<5°C) and coupling pH (9–10) rigorously. Use inline pH probes and thermocouples for real-time adjustments .
- Impurity Profiling: Characterize byproducts (e.g., sulfonated naphthols) via LC-MS and adjust reaction stoichiometry (amine:naphthol ratio ~1:1.05) to minimize side products .
Advanced Question: How can researchers validate the environmental persistence of this compound using computational tools?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR): Input descriptors like logP (-4.5 to -3.0) and molar refractivity (~150) into EPI Suite to estimate biodegradability (likely low due to sulfonate groups) .
- Hydrolysis Prediction: The azo bond is resistant to hydrolysis at pH 4–9; prioritize ozonation or UV/HO treatments for remediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
